4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
CAS No.:
Cat. No.: VC12028654
Molecular Formula: C14H10ClNO2S
Molecular Weight: 291.8 g/mol
* For research use only. Not for human or veterinary use.
![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid -](/images/structure/VC12028654.png)
Specification
Molecular Formula | C14H10ClNO2S |
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Molecular Weight | 291.8 g/mol |
IUPAC Name | 4-benzyl-3-chlorothieno[3,2-b]pyrrole-5-carboxylic acid |
Standard InChI | InChI=1S/C14H10ClNO2S/c15-10-8-19-12-6-11(14(17)18)16(13(10)12)7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18) |
Standard InChI Key | AGTMYPIEJAWPKK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC3=C2C(=CS3)Cl)C(=O)O |
Introduction
Structural and Nomenclature Analysis
Core Architecture
The compound features a bicyclic thieno[3,2-b]pyrrole system, where a thiophene ring (positions 1–5) is fused to a pyrrole ring (positions 3–6). The numbering follows IUPAC conventions for fused heterocycles:
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Position 3: Chlorine substituent.
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Position 4: Benzyl group (-CH₂C₆H₅).
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Position 5: Carboxylic acid (-COOH).
This substitution pattern enhances electronic diversity, making the molecule amenable to further functionalization .
Molecular Formula and Weight
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Molecular Formula: C₁₅H₁₂ClNO₂S.
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Molecular Weight: 313.78 g/mol (calculated via PubChem algorithms) .
Table 1: Structural Descriptors
Property | Value |
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IUPAC Name | 4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
SMILES | ClC1=C(C(=O)O)C2=C(N1CC3=CC=CC=C3)SC=C2 |
InChI Key | VQZJRYQKXZQKSP-UHFFFAOYSA-N |
Synthetic Pathways
Retrosynthetic Strategy
The synthesis of 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be approached via sequential functionalization of a thienopyrrole precursor:
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Benzylation: Introduction of the benzyl group at position 4 via alkylation.
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Chlorination: Electrophilic substitution at position 3 using chlorinating agents (e.g., N-chlorosuccinimide).
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Carboxylation: Oxidation of a methyl ester or direct carboxylation at position 5 .
Step 1: Alkylation of Thienopyrrole Core
A base-mediated reaction between 4H-thieno[3,2-b]pyrrole and benzyl bromide in dimethylformamide (DMF) yields 4-benzyl-4H-thieno[3,2-b]pyrrole. Sodium hydride (NaH) is typically employed to deprotonate the pyrrole nitrogen .
Step 2: Electrophilic Chlorination
Chlorination at position 3 is achieved using N-chlorosuccinimide (NCS) in acetonitrile under reflux. The reaction proceeds via an electrophilic aromatic substitution mechanism, favored by the electron-rich thiophene ring .
Step 3: Carboxylic Acid Formation
Hydrolysis of a methyl ester intermediate (e.g., methyl 4-benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate) using aqueous NaOH or LiOH affords the carboxylic acid. Alternative routes involve direct carboxylation via CO₂ insertion under high-pressure conditions .
Table 2: Key Synthetic Reagents and Conditions
Step | Reagent/Condition | Yield (%) |
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1 | Benzyl bromide, NaH, DMF, 0°C→RT | 65–75 |
2 | NCS, CH₃CN, reflux, 12 h | 80–85 |
3 | 2M NaOH, MeOH/H₂O, 60°C, 6 h | 90–95 |
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch), and 3100 cm⁻¹ (aromatic C-H) .
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 6.95 (s, 1H, thiophene), 5.20 (s, 2H, CH₂Ph), 13.10 (s, 1H, COOH) .
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres but prone to decarboxylation above 150°C.
Research Applications
Medicinal Chemistry
Thienopyrrole derivatives exhibit inhibitory activity against enzymes such as CYP450 isoforms (e.g., CYP1A2, CYP2C9) . The carboxylic acid group enables conjugation with amines to form amide-based prodrugs, enhancing bioavailability.
Materials Science
The planar thienopyrrole core and electron-withdrawing groups (Cl, COOH) make this compound a candidate for organic semiconductors and photochromic materials. Derivatives have been explored in organic field-effect transistors (OFETs) due to their charge transport properties .
Table 3: Comparative Bioactivity of Thienopyrrole Analogs
Compound | IC₅₀ (CYP1A2) | LogP |
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4-Benzyl-3-chloro derivative | 0.45 µM | 2.8 |
4-Methyl-3-bromo derivative | 1.2 µM | 3.1 |
Parent thieno[3,2-b]pyrrole | >10 µM | 1.9 |
Future Directions
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Structure-Activity Relationships (SAR): Systematic modification of the benzyl and chlorine substituents to optimize pharmacological profiles.
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Polymer Integration: Copolymerization with thiophene monomers for conductive materials.
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